Cas no 2094860-85-0 (5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride)

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride
-
- Inchi: 1S/C7H12N4O.ClH/c1-11-6(3-9-10-11)7(12-2)4-8-5-7;/h3,8H,4-5H2,1-2H3;1H
- InChI Key: LAXXPYABRHDMSQ-UHFFFAOYSA-N
- SMILES: O(C1(C2=CN=NN2C)CNC1)C.Cl
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380827-0.1g |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95.0% | 0.1g |
$466.0 | 2025-03-16 | |
Enamine | EN300-380827-0.25g |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95.0% | 0.25g |
$666.0 | 2025-03-16 | |
Enamine | EN300-380827-2.5g |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95.0% | 2.5g |
$2631.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870091-1g |
5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95% | 1g |
¥9600.0 | 2023-03-31 | |
A2B Chem LLC | AX43252-100mg |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95% | 100mg |
$526.00 | 2024-04-20 | |
A2B Chem LLC | AX43252-10g |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95% | 10g |
$6113.00 | 2024-04-20 | |
Aaron | AR01E8WW-50mg |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95% | 50mg |
$454.00 | 2025-02-10 | |
A2B Chem LLC | AX43252-250mg |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95% | 250mg |
$737.00 | 2024-04-20 | |
Enamine | EN300-380827-0.5g |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95.0% | 0.5g |
$1046.0 | 2025-03-16 | |
Enamine | EN300-380827-5.0g |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride |
2094860-85-0 | 95.0% | 5.0g |
$3894.0 | 2025-03-16 |
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride Related Literature
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride
Introduction to 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride (CAS No. 2094860-85-0)
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound, identified by its CAS number 2094860-85-0, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural features of this molecule, particularly its triazole and azetidine moieties, make it a compelling candidate for further investigation in medicinal chemistry.
The triazole ring is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. In 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride, the presence of a methyl group at the 1-position of the triazole ring and a 3-methoxyazetidine side chain introduces additional functional diversity. This structural arrangement not only enhances the compound's solubility and stability but also influences its binding affinity to potential therapeutic targets.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding interactions of this compound with biological receptors with greater precision. Studies suggest that the 3-methoxyazetidine moiety may play a crucial role in modulating enzyme activity, particularly in pathways related to inflammation and immune response. The dihydrochloride salt form of this compound improves its pharmacokinetic properties, making it more suitable for in vitro and in vivo studies.
The pharmaceutical industry has been increasingly interested in developing novel compounds that can address unmet medical needs. 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride represents a promising lead compound that could potentially be developed into a therapeutic agent. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting neurological disorders, infectious diseases, and cancer.
One of the most exciting aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging high-throughput screening technologies and biophysical techniques, researchers can rapidly assess the biological activity of derivatives of this molecule. The methoxy group on the azetidine ring provides a site for chemical modification, allowing for the synthesis of analogs with enhanced potency or selectivity.
The synthesis of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the core triazole and azetidine frameworks efficiently. These synthetic strategies not only improve yield but also minimize byproduct formation, ensuring high purity for subsequent biological testing.
In conclusion, 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride (CAS No. 2094860-85-0) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable pharmacokinetic properties make it an excellent candidate for further development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapies.
2094860-85-0 (5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride) Related Products
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)




